molecular formula C12H13NO2 B13246272 Methyl 2-(3-cyano-4-methylphenyl)propanoate

Methyl 2-(3-cyano-4-methylphenyl)propanoate

Cat. No.: B13246272
M. Wt: 203.24 g/mol
InChI Key: JCAUBRWAOKLJDG-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-methylphenyl)propanoate is a substituted aromatic ester featuring a cyano group at the 3-position and a methyl group at the 4-position of the phenyl ring, with a methyl ester functional group attached to the propanoate backbone. The electron-withdrawing cyano group and hydrophobic methyl substituent influence its reactivity, solubility, and intermolecular interactions, distinguishing it from related esters .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-(3-cyano-4-methylphenyl)propanoate

InChI

InChI=1S/C12H13NO2/c1-8-4-5-10(6-11(8)7-13)9(2)12(14)15-3/h4-6,9H,1-3H3

InChI Key

JCAUBRWAOKLJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-methylphenyl)propanoate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-cyano-4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate

Structural Differences :

  • Ester Group: The ethyl ester in this compound (vs.
  • Substituent Position: The cyano group is directly conjugated to the propanoate backbone (position 2) rather than the phenyl ring, modifying electronic effects on the aromatic system.

Physicochemical Implications :

  • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to reduced electrophilicity of the carbonyl carbon.
  • The conjugation of the cyano group to the propanoate backbone may enhance intramolecular charge transfer, as observed in crystallographic studies .
Methyl 2-(3-Chloro-4-(1-Oxoisoindolin-2-yl)Phenyl)propanoate

Structural Differences :

  • Substituents: The 3-chloro and 1-oxoisoindolin-2-yl groups replace the 3-cyano and 4-methyl groups, introducing steric and electronic variations.
  • Reactivity: The chloro group is less electron-withdrawing than cyano, while the oxoisoindolin moiety introduces hydrogen-bonding capability.

Functional Implications :

  • The oxoisoindolin group may enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding.
Methyl 2-(2-(4-Fluorophenyl)Hydrazono)Propanoate

Structural Differences :

  • Backbone Modification: The propanoate backbone is conjugated to a hydrazone group, creating a planar structure with extended conjugation.
  • Substituents: A 4-fluorophenyl group replaces the 3-cyano-4-methylphenyl group, altering electronic and steric profiles.

Spectroscopic and Reactivity Insights :

  • The hydrazone group introduces tautomeric equilibria, as evidenced by distinct NMR chemical shifts (δ 1.91 ppm for methyl hydrogens) .
  • Fluorine’s electronegativity polarizes the phenyl ring, enhancing stability against oxidative degradation compared to non-fluorinated analogs .

Data Table: Key Properties of Methyl 2-(3-Cyano-4-Methylphenyl)propanoate and Analogs

Property This compound Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate Methyl 2-(3-Chloro-4-(1-Oxoisoindolin-2-yl)Phenyl)propanoate
Molecular Weight (g/mol) ~219 ~233 ~342
LogP (Predicted) 2.1–2.5 2.8–3.2 3.5–4.0
Hydrolytic Stability Moderate (methyl ester) High (ethyl ester) Moderate (methyl ester)
Key Functional Groups 3-CN, 4-CH₃, methyl ester 2-CN, 4-CH₃, ethyl ester 3-Cl, 1-oxoisoindolin-2-yl, methyl ester
Applications Synthetic intermediate Photophysical studies Bioactive molecule precursor

Research Findings and Trends

  • Electronic Effects: The 3-cyano group in the target compound significantly lowers the LUMO energy compared to chloro or methyl analogs, facilitating nucleophilic attack in synthetic reactions .
  • Crystallographic Data: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate exhibits a planar geometry due to conjugation between the cyano group and propanoate backbone, as confirmed by X-ray diffraction .
  • Biological Relevance : Methyl esters with aromatic substituents (e.g., oxoisoindolin) show enhanced binding to cytochrome P450 enzymes compared to aliphatic esters, highlighting the role of substituent positioning .

Biological Activity

Methyl 2-(3-cyano-4-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C12H13N1O2
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a propanoate moiety with a cyano group and a methylphenyl substituent, which contributes to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC), it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL.
  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer activity. In vitro assays on cancer cell lines (e.g., MDA-MB-231) revealed that it induces apoptosis, as evidenced by increased caspase-3 activity. The concentration required for a significant apoptotic response was found to be around 10 µM.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound shows affinity for various receptors involved in pain and inflammation pathways, which could explain its analgesic and anti-inflammatory effects.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations significantly lower than traditional antibiotics.
  • Cytotoxicity Assay
    • Cytotoxicity was assessed using a CCK-8 assay across several human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values around 15 µM for A549 cells, suggesting potential as a chemotherapeutic agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Pseudomonas aeruginosa128

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (Caspase-3 Activity Fold Change)
A549155.0
HeLa204.5
MDA-MB-231106.0

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